molecular formula C16H12N2O3 B1664427 Tyrphostin B48 CAS No. 139087-53-9

Tyrphostin B48

Cat. No. B1664427
M. Wt: 280.28 g/mol
InChI Key: HKHOVJYOELRGMV-XYOKQWHBSA-N
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Description

Tyrphostin B48 is a small molecule that is classified as experimental . It is also known by other names such as AG 494, AG-494, and Alpha-Cyano- (3,4-dihydroxy)-N-phenylcinnamide . It is widely used in scientific research due to its remarkable properties, making it valuable for studying cellular signaling pathways and potential therapeutic targets.


Molecular Structure Analysis

The molecular formula of Tyrphostin B48 is C16H12N2O3 . Its molecular weight is 280.27800 . The structure of Tyrphostin B48 includes a benzene derivative, a benzylidene compound, a fused-ring heterocyclic compound, a nitrile, a quinoxaline, and it is also classified as a tyrosine kinase inhibitor .


Physical And Chemical Properties Analysis

Tyrphostin B48 has a density of 1.416g/cm3 and a boiling point of 586.9ºC at 760mmHg . Its water solubility is 0.0338 mg/mL . The logP values according to ALOGPS and Chemaxon are 2.76 and 2.78, respectively . The pKa (Strongest Acidic) is 8.43 and the pKa (Strongest Basic) is -3 .

Safety And Hazards

The safety data sheet for Tyrphostin B48 indicates that it is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . It does not contain any components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHOVJYOELRGMV-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018515
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin B48

CAS RN

133550-35-3, 139087-53-9
Record name (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG 494
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139087539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin B48
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16774
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 494
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
S Kasai, H Kikuchi - Bioscience, biotechnology, and …, 2010 - academic.oup.com
… Based on the inhibitory effects of genistein and tyrphostin B48, we speculate that the putative tyrosine kinase activity is required for the liberation of AhR from the cytosolic complex and …
Number of citations: 23 academic.oup.com
KA Lapidos, EC Woodhouse, EC Kohn, L Masiero - Angiogenesis, 2001 - Springer
… Treatment of HUVECs with tyrphostin B48, a broad tyrosine kinase inhibitor, inhibited migration at the recommended dose of 50 lM (79% inhibition, P ≤ 0.001), indicating that protein …
Number of citations: 47 link.springer.com
L Rakotoarisoa, V Carricaburu… - Journal of cellular …, 2006 - Wiley Online Library
… AII-induced PLCγ1 activation required both tyrosine kinase and PI3Kγ since genistein and tyrphostin B48 (inhibitors of tyrosine kinase), LY294002 and wortmannin (inhibitors of PI3K) …
Number of citations: 10 onlinelibrary.wiley.com
S Varghese, R KC, V Gajbhiye, A Shaikh… - … Profiling and in Silico-In … - papers.ssrn.com
… catechols (Tyrphostin B48), tetrahydroisoquinolines (Salsoline), anagyrine type alkaloids … Brevianamide F, Odorinol, Perlolyrine, Thyronine, Tyrphostin B48 and Tryprostatin B were 450 …
Number of citations: 2 papers.ssrn.com
J Caceres-Cortes, D Rajotte, J Dumouchel… - Journal of Biological …, 1994 - Elsevier
… of the phenyl side chain may important for increased affinity be for either c-Kit- or GM-CSFR-associated kinases, either through direct N-attachment of the phenyl group (Tyrphostin B48), …
Number of citations: 119 www.sciencedirect.com
JR Caceres-Cortes - Anti-Cancer Agents in Medicinal …, 2008 - ingentaconnect.com
… of the phenyl side chain may be important for increased affinity for either c-Kit- or GMCSFR-associated kinases, either through direct N-attachment of the phenyl group (Tyrphostin B48), …
Number of citations: 52 www.ingentaconnect.com
W Zhu, CY Lee, RL Johnson, J Wichterman… - Molecular Cancer …, 2011 - AACR
Previous studies have shown DNA re-replication can be induced in cells derived from human cancers under conditions in which it is not possible for cells derived from normal tissues. …
Number of citations: 20 aacrjournals.org
P Bernasconi - Physiologia Plantarum, 1996 - Wiley Online Library
Basipetal auxin transport along the zucchini hypocotyl requires the cell‐to‐cell translocation of this hormone. Several authors have demonstrated that naphthylphthalamic acid (NPA) …
Number of citations: 69 onlinelibrary.wiley.com
M Hisatomi, T Hayakawa, H Hidaka, I Niki - Japanese journal of …, 1997 - Elsevier
We investigated the role of tyrosine kinases in the regulation of insulin release from a hamster β-cell line, HITT15, using selective tyrosine kinase inhibitors. Genistein increased the …
Number of citations: 11 www.sciencedirect.com
LT Budnik, B Brunswig-Spickenheier… - Molecular …, 2003 - academic.oup.com
… C, Cells were pretreated with or without either 10 μm tyrphostin B48 (AG 494) or tyrphostin B44 (AG 527) as described in Materials and Methods, and were stimulated with either 5 μm …
Number of citations: 29 academic.oup.com

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